(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride
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Overview
Description
(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C7H9ClF2N2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two fluorine atoms at the 4 and 5 positions and a methoxy group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride typically involves the reaction of 4,5-difluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.
Biology: The compound is used in the study of enzyme inhibition and as a probe for studying biological pathways involving hydrazine derivatives.
Industry: The compound is used in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of (4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with hydrazine derivatives. The compound can also participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)hydrazine;hydrochloride
- (4-Fluoro-3,5-dimethylphenyl)hydrazine;hydrochloride
- (5-Chloro-2-methoxyphenyl)hydrazine;hydrochloride
Uniqueness
(4,5-Difluoro-2-methoxyphenyl)hydrazine;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other phenylhydrazine derivatives. The methoxy group at the 2 position also contributes to its distinct properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(4,5-difluoro-2-methoxyphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c1-12-7-3-5(9)4(8)2-6(7)11-10;/h2-3,11H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFKJWHYZJWJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NN)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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